

# Personal protective equipment for handling **SR1664**

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## *Compound of Interest*

Compound Name: **SR1664**

Cat. No.: **B15545065**

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## Essential Safety and Handling Guide for SR1664

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PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of **SR1664**, a potent and selective PPAR $\gamma$  modulator. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

## Personal Protective Equipment (PPE)

All personnel handling **SR1664** must use the following personal protective equipment. This is based on standard laboratory practice for handling potent, powdered chemical compounds.

PPE Component	Specification	Rationale
Gloves	Nitrile or other chemically resistant gloves.	To prevent skin contact and absorption.
Eye Protection	Safety glasses with side shields or goggles.	To protect eyes from dust particles and splashes.
Lab Coat	Standard laboratory coat.	To protect personal clothing from contamination.
Respiratory Protection	Use in a well-ventilated area. A fume hood is recommended for handling the powder.	To prevent inhalation of fine particles.

## Operational Plan: Handling and Storage

**SR1664** is a solid, typically a powder, and should be handled with care to avoid generating dust.

### Storage:

- Store at -20°C for long-term stability.
- Keep in a tightly sealed container.
- Protect from light.

### Handling:

- Allow the container to warm to room temperature before opening to prevent condensation.
- Weigh and handle the solid compound in a chemical fume hood to minimize inhalation exposure.
- For solution preparation, refer to the solubility data in the table below. Prepare solutions in a fume hood.

## Quantitative Data Summary

The following tables summarize key quantitative data for **SR1664**.

### Chemical and Physical Properties

Property	Value
Molecular Formula	C <sub>33</sub> H <sub>29</sub> N <sub>3</sub> O <sub>5</sub>
Molecular Weight	547.6 g/mol
Solubility	DMSO: ≥15 mg/mL Ethanol: ≥15 mg/mL LDMF: ≥20 mg/mL

### In Vivo Efficacy in a Mouse Model of Diabetes

Parameter	Treatment Group	Result
Fasting Insulin	SR1664 (10 mg/kg)	Significant Reduction
HOMA-IR	SR1664 (10 mg/kg)	Dose-dependent improvement
Body Weight	SR1664	No significant change
Fluid Retention	SR1664	No evidence of fluid retention

## Experimental Protocols

### In Vivo Study of **SR1664** in a High-Fat Diet-Induced Mouse Model of Diabetes

This protocol provides a general framework based on published studies. Specific parameters may need to be optimized for individual experimental designs.

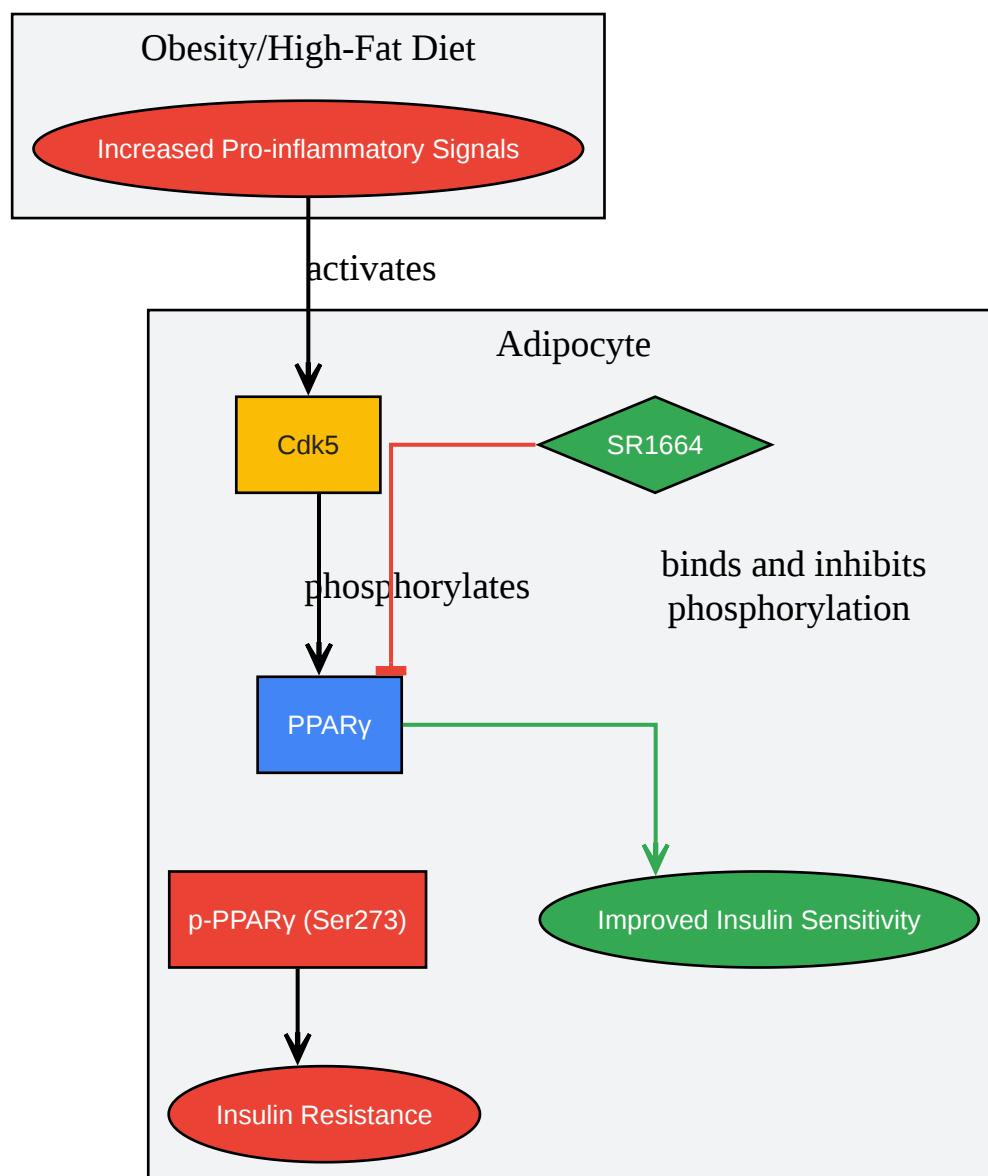
- Animal Model: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
- **SR1664** Preparation:
  - For intraperitoneal (i.p.) injection, **SR1664** can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

- For oral gavage, a formulation in 0.5% methylcellulose or other suitable vehicle can be used.
- Dosing Regimen:
  - Administer **SR1664** at a dose of, for example, 10 mg/kg body weight.
  - The dosing frequency is typically once or twice daily.
  - The treatment duration can range from several days to weeks, depending on the study endpoints.
- Outcome Measures:
  - Monitor blood glucose and insulin levels.
  - Perform glucose and insulin tolerance tests.
  - Measure body weight and composition.
  - At the end of the study, collect tissues for further analysis (e.g., adipose tissue for Western blotting of p-PPAR $\gamma$ ).

## Signaling Pathway and Experimental Workflow

### **SR1664** Signaling Pathway

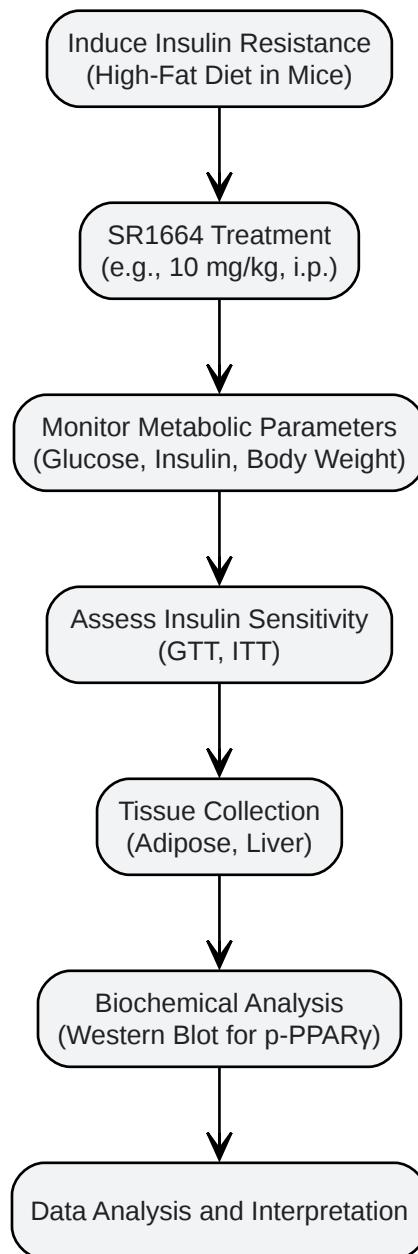
**SR1664** is a non-agonist ligand for PPAR $\gamma$ . It binds to PPAR $\gamma$  and allosterically inhibits its phosphorylation at Serine 273 by cyclin-dependent kinase 5 (Cdk5). This inhibition of phosphorylation is associated with improved insulin sensitivity without the side effects of classical PPAR $\gamma$  agonists.



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Caption: **SR1664** inhibits Cdk5-mediated phosphorylation of PPARy.

Experimental Workflow for Assessing **SR1664** Efficacy



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Caption: Workflow for in vivo evaluation of **SR1664**.

## Disposal Plan

Dispose of **SR1664** and any contaminated materials in accordance with institutional and local regulations for chemical waste.

- Solid Waste: Collect solid **SR1664** waste and contaminated disposables (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing **SR1664** in a labeled hazardous waste container. Do not pour down the drain.
- Decontamination: Decontaminate surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

This guide is intended to provide essential information for the safe handling of **SR1664**. Always consult your institution's safety office and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

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